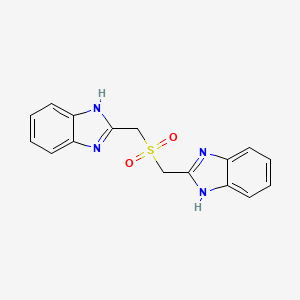![molecular formula C18H22O2 B1655540 3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 38102-63-5](/img/structure/B1655540.png)
3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is an organic compound known for its unique structure and properties. It is a derivative of camphor and is often used in various scientific and industrial applications due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the condensation of 4-methoxybenzaldehyde with camphor in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the methylene bridge, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. It can act as a UV filter by absorbing ultraviolet radiation and preventing it from penetrating the skin. Additionally, its potential biological activities may involve the inhibition of specific enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzylidene camphor: Another camphor derivative used in sunscreens and personal care products.
3-Benzylidene camphor: Similar structure but lacks the methoxy group, leading to different chemical and physical properties
Uniqueness
3-[(4-Methoxyphenyl)methylene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its methoxy group, which enhances its UV-absorbing properties and makes it more effective as a UV filter compared to other similar compounds. Its stability and reactivity also make it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
38102-63-5 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(3E)-3-[(4-methoxyphenyl)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H22O2/c1-17(2)15-9-10-18(17,3)16(19)14(15)11-12-5-7-13(20-4)8-6-12/h5-8,11,15H,9-10H2,1-4H3/b14-11+ |
Clé InChI |
NUXVNHVEMUEEND-SDNWHVSQSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)OC)C)C |
SMILES isomérique |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)OC)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-({6-[(2E)-3-CARBOXYPROP-2-ENAMIDO]HEXYL}CARBAMOYL)PROP-2-ENOIC ACID](/img/structure/B1655462.png)
![4-[5-Methoxy-9-(nitromethyl)-1,2,3,4,9,9a-hexahydroxanthen-4a-yl]morpholine](/img/structure/B1655463.png)

![(2S)-3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1655465.png)


![Piperidine, 1-[2-(acetyloxy)benzoyl]-](/img/structure/B1655468.png)



![Diethyl {[methyl(phenyl)amino]methylidene}propanedioate](/img/structure/B1655474.png)

![2-[2-(2-Chloropropanoyl)phenyl]-2-oxoacetamide](/img/structure/B1655480.png)
